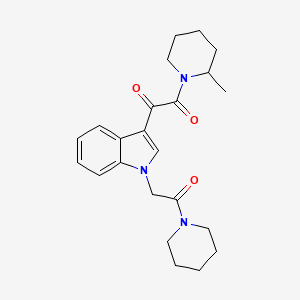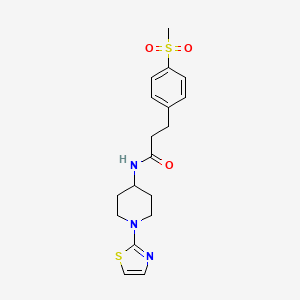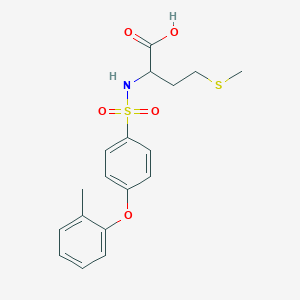
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(2-oxopyrrolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H13NO3 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(CCN1CCCC1=O)=O . This indicates that the molecule contains a methyl ester group (COC=O), a pyrrolidinone ring (CCN1CCCC1=O), and a propyl group (CC).Wissenschaftliche Forschungsanwendungen
Radiotracer Development
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is being explored in the development of radiotracers for medical imaging. For instance, a study explored the use of 11C-CS1P1, a compound related to this compound, as a radiotracer targeting the sphingosine-1-phosphate receptor. The study found that 11C-CS1P1 binds with high specificity and has shown promise in animal models of inflammatory diseases. The safety, dosimetry, and characteristics of this radiotracer were evaluated in human participants, supporting its potential for evaluating inflammation in human clinical populations (Brier et al., 2022).
Environmental and Occupational Health
Another area of application is in understanding the acute effects of exposure to vapors of similar compounds in humans. For example, a study on the secondary alcohol 3-methyl-1-butanol (3MB), which has structural similarities to this compound, assessed the acute effects of 3MB in humans. The study found no significant irritation effects at concentrations higher than typically found in damp and moldy buildings, suggesting that 3MB is not a causative factor for health effects in these environments (Ernstgård et al., 2013).
Metabolic Research
This compound and related compounds have also been studied in the context of metabolic research. A study on methylmalonic acidemia, an inborn error of metabolism, highlighted the importance of certain metabolic pathways involving compounds similar to this compound. The study revealed that beta-oxidation of propionyl-CoA through acryloyl-CoA was functioning in patients with this condition (Ando et al., 1972).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(2-oxopyrrolidin-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)4-6-9-5-2-3-7(9)10/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKRBGDNUHEAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)

![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)

![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)
![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)
![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)

